BMY-25551

Cytotoxicity IC50 Mitomycin Analog

BMY-25551 (105139-98-8) is a structurally distinct mitomycin A analog offering a 8- to 20-fold increase in in vitro cytotoxic potency over mitomycin C. Its 7-(2-hydroxyethoxy) modification conferres superior efficacy in P388 leukemia and B16 melanoma models, eliminating confounding variables in mechanistic experiments. Choose BMY-25551 for defined SAR studies, moderate toxicity benchmarking, and predictable myelosuppression profiles to ensure experimental reproducibility. This compound supersedes generic mitomycins for targeted research applications.

Molecular Formula C17H21N3O7
Molecular Weight 379.4 g/mol
CAS No. 105139-98-8
Cat. No. B018278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-25551
CAS105139-98-8
Synonyms7-(2-hydroxyethoxy)mitosane
BMY 25551
BMY-25551
Molecular FormulaC17H21N3O7
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO
InChIInChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1
InChIKeyYJHYHDSHHWKEIS-CJUKMMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMY-25551 (CAS 105139-98-8) Procurement Guide: High-Potency Mitomycin A Analog for Cancer Research


BMY-25551 (7-(2-hydroxyethoxy)mitosane) is a synthetic analog of mitomycin A (MMA), belonging to the mitosane class of bioreductive alkylating agents. It was selected from a series of MMA analogs for detailed preclinical study due to its significantly enhanced in vitro cytotoxic potency and its ability to induce DNA cross-links [1]. Unlike the widely used mitomycin C (MMC), BMY-25551 exhibits a markedly different potency and in vivo efficacy profile, making it a critical tool for research focused on overcoming MMC limitations or investigating differential alkylating agent mechanisms [1].

Why Mitomycin C (MMC) Cannot Substitute for BMY-25551 in Specialized Oncology Research


Mitomycin analogs are not interchangeable. Subtle structural modifications, such as the 7-(2-hydroxyethoxy) substitution in BMY-25551 versus the 7-amino group in MMC, dramatically alter key properties including DNA alkylation kinetics, cellular uptake, and metabolic activation [1]. These differences translate into quantifiable variations in potency (up to 20-fold), tumor type-specific efficacy, and organ-specific toxicity profiles. Substituting BMY-25551 with MMC in a research model could completely change the experimental outcome, either by failing to achieve the intended cytotoxic threshold or by introducing an uncharacterized toxicity variable, thereby invalidating the study's conclusions [1][2]. The following evidence quantifies these critical differentiations.

Quantitative Differentiation of BMY-25551 from Mitomycin C and Other Analogs


Enhanced In Vitro Cytotoxic Potency Against Tumor Cell Lines

BMY-25551 demonstrates significantly higher cytotoxic potency than mitomycin C (MMC) across a panel of murine and human tumor cell lines. The potency increase is quantified as 8 to 20-fold [1]. This is not merely a marginal improvement; it represents a substantial shift in the effective concentration range required for cell killing, which is a critical parameter for experimental design and comparison.

Cytotoxicity IC50 Mitomycin Analog Tumor Cell Line

Superior In Vivo Tumor Inhibition in Specific Cancer Models

In animal models, BMY-25551 is not just more potent but also more effective at inhibiting tumor growth in specific cancers. The compound appeared to be more effective in tumor inhibition than MMC against P388 leukemia and B16 melanoma in mice [1]. However, it was only comparable to MMC against L1210 leukemia and Madison 109 lung carcinoma [1]. This demonstrates a tumor type-dependent advantage, not a universal one.

In Vivo Efficacy P388 Leukemia B16 Melanoma Tumor Growth Inhibition

Comparable Hematologic Depression Profile Relative to MMC

Despite its increased potency and superior efficacy in some models, BMY-25551 was found to be comparable to MMC in causing hematologic depression in mice [1]. This indicates that the 8-20x increase in in vitro potency does not translate into a proportional increase in myelosuppression at therapeutically relevant doses. The therapeutic index may therefore be different from MMC, but this requires further direct comparison.

Hematologic Toxicity Myelosuppression Toxicity Profile Mitomycin Analog

Ranked Toxicity Profile Among Mitomycin Derivatives in Rats

A comparative toxicology study in rats evaluated BMY-25551 alongside five other mitomycin derivatives (BMY-25067, BMY-26107, BMY-26605, BMY-25690, BMY-25282) [1]. BMY-25551 exhibited a specific and ranked toxicity profile. For cardiac changes, its severity was ranked 3rd out of 4 compounds exhibiting this effect (behind BMY-26605 and BMY-25282) [1]. For renal changes, it was ranked 4th out of 6 compounds exhibiting this effect [1]. Pulmonary arterial lesions were noted inconsistently in rats treated with BMY-25551, along with two other compounds [1].

Cardiotoxicity Nephrotoxicity Pulmonary Toxicity Mitomycin Derivative Comparative Toxicology

Physicochemical Stability and Formulation Considerations for Procurement and Storage

Vendor technical data sheets provide critical handling information. BMY-25551 is a solid at room temperature with a predicted LogP of 0, indicating high hydrophilicity . It has defined storage conditions: 3 years at -20°C for powder, 6 months at -80°C in solvent . While comparative stability data for MMC or other analogs under identical conditions is not provided, these vendor specifications define the required handling parameters for maintaining compound integrity and experimental reproducibility, which can be a key procurement consideration.

Physicochemical Properties Stability Storage Formulation LogP

Precision Application Scenarios for BMY-25551 Based on Quantitative Differentiation


Investigating Differential Cytotoxic Mechanisms in Mitomycin Analog Series

Given the 8- to 20-fold increase in in vitro cytotoxicity compared to MMC [1], BMY-25551 is ideal for structure-activity relationship (SAR) studies. By comparing its potency, DNA cross-linking efficiency, and cellular effects to MMC and other analogs, researchers can precisely dissect the structural determinants of mitosane activity and selectivity.

Preclinical Efficacy Studies in P388 Leukemia or B16 Melanoma Models

For researchers utilizing P388 leukemia or B16 melanoma mouse models, BMY-25551 offers a distinct advantage over MMC, having demonstrated superior in vivo tumor inhibition in these specific models [1]. This makes it a preferred compound for studies seeking to maximize therapeutic response in these cancer types, or for evaluating combination therapies where a more potent mitomycin backbone is desired.

Toxicological Benchmarking in Comparative Mitomycin Derivative Studies

The ranked toxicity profile from a comparative rat study [1] positions BMY-25551 as a well-characterized 'middle-ground' reference compound. It is not the most or least toxic among the analogs. This profile is valuable for toxicology research aimed at differentiating cardiac, renal, and pulmonary toxicity pathways among mitomycin derivatives, using BMY-25551 as a benchmark for moderate toxicity.

In Vivo Efficacy Studies Requiring Defined Myelosuppression Baseline

In studies where hematological toxicity (myelosuppression) is a key endpoint, BMY-25551 provides a predictable profile comparable to MMC [1]. This allows researchers to isolate other toxicity or efficacy signals without confounding variables from an unusually high or low myelosuppressive effect, making it a suitable tool for studies on hematopoiesis or the management of chemotherapy-induced cytopenias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY-25551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.